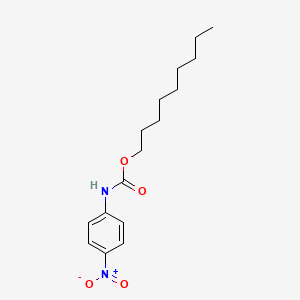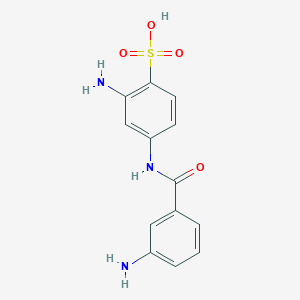![molecular formula C15H10O B14346087 1H-Cyclohepta[A]azulen-1-one CAS No. 92573-94-9](/img/structure/B14346087.png)
1H-Cyclohepta[A]azulen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclohepta[A]azulen-1-one is a complex organic compound with the molecular formula C15H10O . It is characterized by a unique structure that includes a fused system of five- and seven-membered rings, along with a ketone functional group . This compound is part of the azulene family, known for their deep blue coloration and non-benzenoid aromatic properties .
Preparation Methods
The synthesis of 1H-Cyclohepta[A]azulen-1-one typically involves the use of azulene derivatives as starting materials. One common method includes the reaction of 2H-Cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1H-Cyclohepta[A]azulen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into alcohols or other functional groups.
Substitution: Electrophilic substitution reactions are common, particularly at the 1- and 3-positions of the azulene ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1H-Cyclohepta[A]azulen-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Cyclohepta[A]azulen-1-one exerts its effects involves interactions with biological pathways. For instance, its anti-inflammatory properties are linked to the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins . Additionally, its unique structure allows it to interact with various molecular targets, leading to diverse biological activities .
Comparison with Similar Compounds
1H-Cyclohepta[A]azulen-1-one can be compared to other azulene derivatives, such as:
- 1-Phenylazulene
- 1,3,5-Tri(1-azulenyl)benzenes
- Azuleno[1,2-a]acenaphthylene These compounds share similar structural features but differ in their specific functional groups and reactivity . The unique properties of this compound, such as its specific ring fusion and ketone group, make it distinct and valuable for various applications .
Properties
CAS No. |
92573-94-9 |
|---|---|
Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
tricyclo[8.5.0.02,8]pentadeca-1,3,5,8,10,12,14-heptaen-7-one |
InChI |
InChI=1S/C15H10O/c16-15-9-5-4-8-13-12-7-3-1-2-6-11(12)10-14(13)15/h1-10H |
InChI Key |
YSFWIYRUUXNTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=C2C=C1)C=CC=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)









![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)

